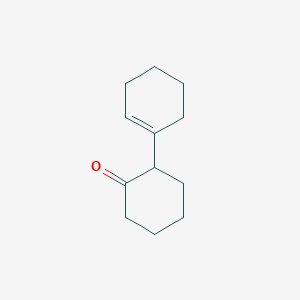

2-(1-Cyclohexenyl)cyclohexanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyclohexen-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNVAWHJIKLAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870879 | |

| Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-22-3 | |

| Record name | Cyclohexenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyclohexenyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHCH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-(1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyclohexen-1-yl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-CYCLOHEXENYL)CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLP9AR22U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

2-(1-Cyclohexenyl)cyclohexanone can be synthesized through the self-condensation of cyclohexanone. One method involves using an aromatic sulfonic acid organic acid or solid acid as a catalyst, with a water-carrying agent added. The reaction is carried out at temperatures between 110 to 160°C for 1 to 5 hours, resulting in a high yield of the desired product . Another method involves using anhydrides of phosphoric acid to achieve the synthesis .

Analyse Chemischer Reaktionen

2-(1-Cyclohexenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form products such as o-phenylphenol and dibenzofuran.

Reduction: Reduction reactions can convert it into different cyclohexyl derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include palladium-on-charcoal for dehydrogenation and various acids for catalyzing condensation reactions . Major products formed from these reactions include o-phenylphenol, dibenzofuran, and other cyclohexyl derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(1-Cyclohexenyl)cyclohexanone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing other complex organic compounds. Its reactivity can be exploited in:

- Diels-Alder reactions: This compound can act as a diene or dienophile, facilitating the formation of cyclohexene derivatives.

- Electrophilic addition reactions: The presence of the carbonyl group enhances its electrophilic character, making it suitable for nucleophilic attacks.

Pharmaceutical Development

Recent studies indicate that this compound may exhibit biological activity relevant to pharmaceutical applications. It has been identified as a potential growth factor that inhibits thymidylate synthase activity, which is crucial in DNA synthesis and repair processes . This characteristic positions it as a candidate for further research into cancer therapies and regenerative medicine.

Material Science

The compound's unique properties make it suitable for developing new materials. Its ability to undergo polymerization reactions can lead to the creation of novel polymers with desirable mechanical and thermal properties. This application is particularly relevant in industries focused on advanced materials and coatings.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(1-Cyclohexenyl)cyclohexanone involves its ability to undergo self-condensation reactions, forming dimers such as 2-cyclohexylidenecyclohexanone. These dimers can be dehydrogenated to form o-phenylphenol, which is an important intermediate in various chemical processes . The compound’s reactivity is influenced by the presence of catalytic agents and reaction conditions, which facilitate the formation of specific products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-(1-cyclohexenyl)cyclohexanone with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₈O | 178.28 | 275 | 1.00 | Cyclohexenyl substituent |

| 2-Cyclohexylcyclohexanone | C₁₂H₂₀O | 186.29 | Not reported | 1.005 | Fully saturated cyclohexyl group |

| 2-Benzoylcyclohexanone | C₁₃H₁₄O₂ | 202.25 | Not reported | Not reported | Benzoyl substituent |

| 2-Cyclohexylidenecyclohexanone (A) | C₁₂H₁₆O | 176.26 | Not reported | Not reported | α,β-unsaturated ketone |

| 2,6-Dicyclohexylidenecyclohexanone (B) | C₁₈H₂₄O | 264.38 | Not reported | Not reported | Two α,β-unsaturated ketone moieties |

Key Observations :

- Density: The saturated 2-cyclohexylcyclohexanone has a slightly higher density (1.005 g/cm³) due to improved molecular packing .

- Boiling Point: The conjugated double bond in this compound increases its boiling point compared to cyclohexanone (155°C) .

(a) Mono- vs. Di-Condensation Products

- This compound (Mono-A): Dominant product under acidic conditions (e.g., HRF5015 or KHSO₄/Al₂O₃) with 58.6–100% selectivity .

- 2-Cyclohexylidenecyclohexanone (A): Forms under basic conditions (e.g., MgZnAl-LDH catalysts) with 76–88% selectivity .

- Di-Condensation Products (B, B1) : Typically byproducts (<5% selectivity) due to steric hindrance and competing reactions .

(b) Catalyst Influence

- Acid Catalysts: Promote protonation of carbonyl groups, favoring enol intermediates and mono-condensation .

- Base Catalysts: Generate enolate ions, leading to α,β-unsaturated ketones (e.g., 2-cyclohexylidenecyclohexanone) .

- Calcined Mixed Oxides: Enhance basicity and surface area, achieving 88% selectivity for mono-condensation .

Biologische Aktivität

2-(1-Cyclohexenyl)cyclohexanone, also known by its chemical identifier CID 101175, is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₂H₁₈O

- Molecular Weight : 182.27 g/mol

- CAS Number : 1502-22-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : It has been shown to inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : The compound displays activity against certain bacteria and fungi.

- Growth Factor Activity : It acts as a growth factor in specific biological contexts, influencing cellular proliferation and differentiation.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, which may contribute to its antitumor effects .

- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis, although specific pathways remain to be fully elucidated.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on human cancer cell lines. The results showed:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity.

Antimicrobial Properties

Research conducted by Biosynth indicated that this compound demonstrated antimicrobial activity against:

- Bacteria : Staphylococcus aureus and Escherichia coli.

- Fungi : Candida albicans.

The minimum inhibitory concentrations (MICs) were determined to be around 50 µg/mL for bacterial strains and 100 µg/mL for fungal strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Antimicrobial | Inhibition of bacterial/fungal growth | |

| Growth Factor Activity | Promotion of cell proliferation |

Table 2: IC50 Values in Cancer Cell Lines

Q & A

Q. Advanced Research Focus

- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict the stability of enol intermediates and transition states during keto-enol tautomerism .

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways, showing toluene stabilizes the enolate intermediate better than water .

- QSPR models : Correlate substituent electronic effects (Hammett σ values) with reaction rates in heterogeneous catalysis .

What strategies mitigate data contradictions in thermodynamic studies of this compound?

Advanced Research Focus

Discrepancies in ΔfH° values (~1.8 kJ/mol variability) arise from:

- Experimental calibration : Regular standardization of calorimeters with benzoic acid reduces systematic errors .

- Sample purity : Impurities >0.5% skew results; rigorous purification via column chromatography (silica gel, hexane/EtOAc) is essential .

- Statistical validation : Multilab reproducibility studies using ANOVA ensure data robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.